1D-myo-Inositol 1,4,5,6-tetrakisphosphate
1D-myo-Inositol 1,4,5,6-tetrakisphosphate
1D-myo-inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphate groups placed at the 3-, 4-, 5- and 6-positions. It has a role as a mouse metabolite. It is functionally related to a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-).
1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a natural product found in Homo sapiens with data available.
1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
121010-58-0
VCID:
VC21126690
InChI:
InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1
SMILES:
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Molecular Formula:
C6H16O18P4
Molecular Weight:
500.08 g/mol
1D-myo-Inositol 1,4,5,6-tetrakisphosphate
CAS No.: 121010-58-0
Cat. No.: VC21126690
Molecular Formula: C6H16O18P4
Molecular Weight: 500.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1D-myo-inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphate groups placed at the 3-, 4-, 5- and 6-positions. It has a role as a mouse metabolite. It is functionally related to a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-). 1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 121010-58-0 |
| Molecular Formula | C6H16O18P4 |
| Molecular Weight | 500.08 g/mol |
| IUPAC Name | [(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |
| Standard InChI Key | MRVYFOANPDTYBY-UZAAGFTCSA-N |
| Isomeric SMILES | [C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
| SMILES | C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
| Canonical SMILES | C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
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